![molecular formula C10H12BrN3O B1292183 4-(2-Amino-4-bromophenyl)piperazin-2-one CAS No. 1016845-08-1](/img/structure/B1292183.png)
4-(2-Amino-4-bromophenyl)piperazin-2-one
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Overview
Description
4-(2-Amino-4-bromophenyl)piperazin-2-one, also known as 4-ABP, is an organic compound that has been used in a variety of scientific research applications. It has been studied for its potential applications in drug design, biochemistry, and physiology.
Scientific Research Applications
Pharmacokinetic Modulation
Piperazine derivatives are known to enhance the pharmacokinetic properties of drugs. The incorporation of the piperazine ring into biologically active compounds can lead to improved absorption, distribution, metabolism, and excretion (ADME) profiles .
Antibacterial Activity
The compound has shown promise in antibacterial applications. Its structure, obtained through a multi-step synthesis, has been characterized and suggests potential for combating bacterial infections .
Antiviral Agents
Piperazine structures are part of compounds that exhibit antiviral activities. They have been used in the development of treatments for various viral infections, including influenza and other RNA and DNA viruses .
Anticancer Potential
There is evidence that piperazine derivatives can be effective against certain cancer cell lines. Research has indicated activity against human colon cancer (HCT116) and mouse monocyte macrophage leukaemic (RAW 264.7) cells .
Neurodegenerative Disease Treatment
Compounds containing the piperazine moiety are being explored as potential treatments for neurodegenerative diseases such as Parkinson’s and Alzheimer’s, due to their ability to interact with various neurological pathways .
Antidiabetic Applications
The structural motif of piperazine is found in compounds used for treating diabetes. These derivatives can play a role in managing blood sugar levels and other metabolic processes associated with diabetes .
Mechanism of Action
Target of Action
Many bioactive aromatic compounds, including those containing the indole nucleus, have been found to bind with high affinity to multiple receptors . This suggests that “4-(2-Amino-4-bromophenyl)piperazin-2-one” could potentially interact with various cellular targets, depending on its specific structure and functional groups.
Mode of Action
The mode of action would depend on the specific targets that “4-(2-Amino-4-bromophenyl)piperazin-2-one” interacts with. For example, if it targets enzymes, it could inhibit or enhance their activity, leading to changes in cellular processes .
Biochemical Pathways
Without specific information, it’s difficult to say which biochemical pathways “4-(2-Amino-4-bromophenyl)piperazin-2-one” might affect. Many bioactive compounds influence pathways related to cell growth, inflammation, and metabolism .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of “4-(2-Amino-4-bromophenyl)piperazin-2-one” would depend on factors such as its solubility, stability, and molecular size. These properties would influence how the compound is absorbed into the body, distributed to different tissues, metabolized, and eventually excreted .
Result of Action
The molecular and cellular effects of “4-(2-Amino-4-bromophenyl)piperazin-2-one” would depend on its mode of action and the specific biochemical pathways it affects. These effects could range from changes in gene expression to alterations in cell growth or survival .
Action Environment
Environmental factors such as temperature, pH, and the presence of other molecules could influence the action, efficacy, and stability of “4-(2-Amino-4-bromophenyl)piperazin-2-one”. For example, certain conditions might enhance or inhibit its activity, or affect its stability .
properties
IUPAC Name |
4-(2-amino-4-bromophenyl)piperazin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrN3O/c11-7-1-2-9(8(12)5-7)14-4-3-13-10(15)6-14/h1-2,5H,3-4,6,12H2,(H,13,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEFNAHUGDOGERK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(=O)N1)C2=C(C=C(C=C2)Br)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrN3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.